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Compound of Interest

Compound Name: 2-Bromo-5-fluoro-4-nitroaniline

Cat. No.: B1526599

2-Bromo-5-fluoro-4-nitroaniline is a highly functionalized aromatic compound that has
emerged as a critical building block in contemporary organic synthesis, particularly within the
pharmaceutical industry. Its strategic arrangement of bromo, fluoro, nitro, and amino groups on
the aniline core provides a versatile platform for constructing complex molecular architectures.
The distinct electronic properties and reactivity of each substituent allow for a range of
chemical transformations, making it an invaluable intermediate in the synthesis of Active
Pharmaceutical Ingredients (APIs).

Notably, this compound is a key precursor in the synthesis of Tezacaftor, a drug used in
combination therapies for treating cystic fibrosis (CF)[1][2]. The presence of the bromine and
fluorine atoms can significantly enhance the pharmacological properties of the final drug
molecules, improving aspects like metabolic stability and binding affinity to biological targets[1].
This guide provides a comprehensive technical overview for researchers and drug
development professionals, covering its synthesis, chemical properties, reactivity, and safe
handling.

Physicochemical and Structural Properties

2-Bromo-5-fluoro-4-nitroaniline is typically a white to yellow or yellow-brown solid at room
temperature[3]. Its core structure and key properties are summarized below.
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Property Value Source(s)
CAS Number 952664-69-6 [1][3][4]
Molecular Formula CeH4BrFN20: [11[415]
Molecular Weight 235.01 g/mol [11[4115]
IUPAC Name 2-bromo-5-fluoro-4-nitroaniline  [3][4]
Appearance White to Y.eIIow to Yellow- 3]

brown Solid
Purity Typically 295-98% [1][6]

Refrigerator, under dry and
Storage N [31[5]
sealed conditions

C1=C(C(=CC(=C1F)--
SMILES (4]
INVALID-LINK--[O-])Br)N

PKDUOURYTVRBLI-
InChIKey [31[4]
UHFFFAOYSA-N

Synthesis Methodologies: A Comparative Analysis

The synthesis of 2-Bromo-5-fluoro-4-nitroaniline requires careful regiochemical control to
ensure the correct placement of the nitro group. Several pathways have been developed, each
with distinct advantages and considerations for laboratory-scale or industrial production.

Method 1: Direct Nitration of 2-Bromo-5-fluoroaniline

This is the most straightforward approach, involving the direct electrophilic nitration of 2-bromo-
5-fluoroaniline. The directing effects of the amino (-NHz), bromo (-Br), and fluoro (-F) groups
guide the incoming nitro group primarily to the C4 position (ortho to bromine, para to the amino
group). However, this method can sometimes suffer from lower selectivity, leading to the
formation of undesired isomers which can complicate purification[1].

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1526599
https://www.sigmaaldrich.com/HK/zh/product/synthonixcorporation/sy3h5815f59b
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-fluoro-4-nitroaniline
https://www.benchchem.com/product/b1526599
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-fluoro-4-nitroaniline
https://www.capotchem.cn/doc/msds_952664-69-6.do
https://www.benchchem.com/product/b1526599
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-fluoro-4-nitroaniline
https://www.capotchem.cn/doc/msds_952664-69-6.do
https://www.sigmaaldrich.com/HK/zh/product/synthonixcorporation/sy3h5815f59b
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-fluoro-4-nitroaniline
https://www.sigmaaldrich.com/HK/zh/product/synthonixcorporation/sy3h5815f59b
https://www.benchchem.com/product/b1526599
https://www.biotuva.com/product/2-bromo-5-fluoro-4-nitroaniline/
https://www.sigmaaldrich.com/HK/zh/product/synthonixcorporation/sy3h5815f59b
https://www.capotchem.cn/doc/msds_952664-69-6.do
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-fluoro-4-nitroaniline
https://www.sigmaaldrich.com/HK/zh/product/synthonixcorporation/sy3h5815f59b
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-fluoro-4-nitroaniline
https://www.benchchem.com/product/b1526599?utm_src=pdf-body
https://www.benchchem.com/product/b1526599
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

g N' H
(Z—Bromo—S—fIuoroanlllne) itration

|
>(2-Bromo-5-fluoro-4-nitroaniIine)

Concentrated HNO3
Concentrated H2S04

Click to download full resolution via product page
Caption: Direct Nitration Synthesis Pathway.
Experimental Protocol: Direct Nitration[7]

e Add 3.2 mL of concentrated sulfuric acid to a three-necked reaction flask equipped with a
stirrer and thermometer.

e Cool the flask in an ice bath to 0-5 °C.

e Slowly add 0.5 g of 2-bromo-5-fluoroaniline while maintaining the internal temperature
between 0-5 °C.

e Once the aniline is dissolved, add 0.37 g of concentrated nitric acid dropwise, ensuring the
temperature does not exceed 5 °C.

» After the addition is complete, stir the mixture at this temperature for 30 minutes.
o Slowly pour the reaction mixture into ice-water to precipitate the crude product.
» Extract the product with dichloromethane.

o Recrystallize the crude product from isopropanol to yield pure 2-bromo-5-fluoro-4-
nitroaniline.

o Reported Yield: 53%

o Reported Purity: 99.2%

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1526599?utm_src=pdf-body-img
https://patents.google.com/patent/CN110627655A/en
https://www.benchchem.com/product/b1526599?utm_src=pdf-body
https://www.benchchem.com/product/b1526599?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Method 2: Protected Amino Group Synthesis

To enhance regioselectivity and prevent oxidation of the amino group, a protection-nitration-
deprotection strategy is often employed. The amino group of 2-bromo-5-fluoroaniline is first
protected, commonly as an acetamide. This protected intermediate is then nitrated, and the
protecting group is subsequently removed via hydrolysis to yield the final product. This multi-
step process generally provides higher purity and more reliable outcomes[1][7].

Protected Synthesis Pathway

Protection Nitration
e.g., Acetic Anhydride] N-(2-bromo-5-fluorophenyl) HNOs / H2S04) N-(2-bromo-5-fluoro-4-nitrophenyl)

Deprotection
Hydrolysis)

2-Bromo-5-fluoroaniline 2-Bromo-5-fluoro-4-nitroaniline

acetamide acetamide

Click to download full resolution via product page
Caption: Synthesis via Amino Group Protection.
Experimental Protocol: Protected Synthesis[7][8]

» Protection: React 2-bromo-5-fluoroaniline with an amino protecting reagent like acetic
anhydride to form N-(2-bromo-5-fluorophenyl)acetamide[1][8].

 Nitration: Add the protected acetamide (1 part by weight) to concentrated sulfuric acid (6.5
parts)[8]. Cool the mixture and add fuming nitric acid (0.4 parts) dropwise, maintaining the
temperature between 20-30 °C for 1 hour[8]. Pour the reaction onto ice to precipitate the
nitrated intermediate[8].

o Deprotection: Add the N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide intermediate (1 part) to
dilute hydrochloric acid (15%, 4 parts)[8]. Heat the mixture to 100 °C and maintain for 3
hours to facilitate hydrolysis[8]. Cool the solution to below 40 °C and collect the product via

centrifugation[8].

o Reported Purity: >98%][8]
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Chemical Reactivity and Synthetic Applications

The utility of 2-bromo-5-fluoro-4-nitroaniline as an intermediate stems from the distinct
reactivity of its functional groups.

= 2-Bromo-5-fluoro-4-nitroaniline =

Key Synthetic Transformations

Nitro Group Reduction Nucleophilic Aromatic Substitution

(e.g., Catalytic Hydrogenation) (SNAr)

Resulting Intermediates

2-Bromo-5-fluoro-1,4-benzenediamine Substituted Aniline Derivative

Click to download full resolution via product page

Caption: Key Reactions of 2-Bromo-5-fluoro-4-nitroaniline.

Reduction of the Nitro Group

A primary transformation is the reduction of the electron-withdrawing nitro group to a primary
amine, yielding 2-bromo-5-fluoro-1,4-benzenediamine[1]. This reaction is fundamental for
introducing a new nucleophilic site, enabling further synthetic modifications such as amide
bond formation or the construction of heterocyclic rings. Catalytic hydrogenation using catalysts
like palladium or nickel is a common and efficient method for this conversion[1].

Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to
the powerful electron-withdrawing effect of the nitro group. This group stabilizes the negatively
charged Meisenheimer intermediate formed during the reaction[1]. This allows for the
displacement of one of the halogen atoms (typically bromine) by a variety of nucleophiles,
providing a route to introduce new substituents onto the aromatic core.
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Role in Drug Discovery

This intermediate is instrumental in creating libraries of diverse compounds for high-throughput
screening in drug discovery programs|[1]. By strategically modifying the parent structure
through the reactions described above, medicinal chemists can systematically explore
structure-activity relationships (SAR) to develop new therapeutic agents with enhanced
biological activity or improved physicochemical properties[1].

Spectroscopic Data

While full spectral data should be obtained on a per-batch basis, published data can serve as a
reference.

e 'H NMR (400 MHz, DMSO-d6): & 8.26 (d, J=8.0 Hz, 1H), 7.07 (brs, 2H), 6.62 (d, J=9.6 Hz,
1H)[2].

o Other Techniques: Analytical data including HPLC, LC-MS, and UPLC are typically available
from commercial suppliers to confirm purity and identity[9].

Safety, Handling, and Storage

As with any laboratory chemical, 2-Bromo-5-fluoro-4-nitroaniline must be handled with
appropriate care.

Hazard Identification:[3][4]
e GHS Classification: Warning.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

e Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES:
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy
to do. Continue rinsing).

Handling and Personal Protective Equipment (PPE):[5][10]
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e Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation
and inhalation[5][10].

o Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety
goggles with side-shields, and a lab coat[5][10].

» For exposures exceeding limits, a suitable particle respirator may be required[5].
e Avoid contact with skin and eyes. Wash hands thoroughly after handling[5][10].
First Aid Measures:[5]

« If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a
physician.

» In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

e In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and
consult a physician.

« |If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious
person. Consult a physician.

o Always show the Safety Data Sheet (SDS) to the attending medical professional[5].
Storage:

o Store in a tightly closed container in a cool, dry, and well-ventilated place[5].

o For long-term stability, refrigeration is recommended[3].

Conclusion and Future Perspectives

2-Bromo-5-fluoro-4-nitroaniline is more than a simple chemical, it is a testament to the power
of functional group interplay in designing strategic molecular intermediates. Its well-defined

reactivity and role as a precursor to important pharmaceuticals like Tezacaftor solidify its value
in modern drug development. Future explorations may leverage its unique substitution pattern
in the synthesis of novel agrochemicals or in the development of advanced materials, such as
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those with specific optoelectronic properties[1]. The continued refinement of its synthesis will
remain a critical factor in the economic viability and accessibility of the life-saving medicines
derived from it.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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